molecular formula C17H15N3O5 B3862358 4-[(E)-(2-{[(2-methoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

4-[(E)-(2-{[(2-methoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

Cat. No.: B3862358
M. Wt: 341.32 g/mol
InChI Key: LUANQYQGBZJPIJ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(E)-(2-{[(2-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzoic acid moiety linked to a hydrazone group, which is further connected to a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(E)-(2-{[(2-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid typically involves the condensation of 2-methoxyphenylhydrazine with 4-formylbenzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and solvents can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(E)-(2-{[(2-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

4-(E)-(2-{[(2-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(E)-(2-{[(2-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its ability to form hydrogen bonds and interact with nucleophiles makes it a versatile compound in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(E)-(2-{[(2-hydroxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-(E)-(2-{[(2-methoxyphenyl)aminoacetyl}hydrazinylidene)methyl]benzoic acid imparts unique chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-25-14-5-3-2-4-13(14)19-15(21)16(22)20-18-10-11-6-8-12(9-7-11)17(23)24/h2-10H,1H3,(H,19,21)(H,20,22)(H,23,24)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUANQYQGBZJPIJ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-(2-{[(2-methoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
Reactant of Route 2
4-[(E)-(2-{[(2-methoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
Reactant of Route 3
4-[(E)-(2-{[(2-methoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
Reactant of Route 4
4-[(E)-(2-{[(2-methoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(E)-(2-{[(2-methoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(E)-(2-{[(2-methoxyphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.